molecular formula C5H7NOS B2770130 1-Thiazol-2-yl-ethanol CAS No. 40982-30-7

1-Thiazol-2-yl-ethanol

Cat. No.: B2770130
CAS No.: 40982-30-7
M. Wt: 129.18
InChI Key: YTYLXXDUJXUJJJ-UHFFFAOYSA-N
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Description

1-Thiazol-2-yl-ethanol is a member of 1,3-thiazoles and a primary alcohol . It derives from a hydride of a thiazole .


Synthesis Analysis

Thiazole derivatives have been synthesized as part of efforts to discover novel anti-Parkinsonian agents . These compounds were found to be active in alleviating haloperidol-induced catalepsy in mice . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Complexation and Copper-Assisted Reactions

1-Thiazol-2-yl-ethanol derivatives participate in complex chemical reactions. For example, 2-(1H-Tetrazol-1-yl)thiazole, a related compound, reacts with copper(II) chloride in ethanol, leading to the formation of various complexes. This transformation involves a ring-opening reaction followed by addition of ethanol, indicating the potential of this compound derivatives in creating complex chemical structures (Voitekhovich et al., 2019).

Supramolecular Gelation

N-(Thiazol-2-yl)benzamide derivatives, related to this compound, have been investigated for their gelation behavior. Certain derivatives demonstrate gelation in ethanol/water mixtures, influenced by methyl functionality and non-covalent interactions. This suggests potential applications in materials science, particularly in the design of stable gels (Yadav & Ballabh, 2020).

Catalytic Activity in Oxidation Reactions

Dioxidovanadium(V) complexes with thiazol-hydrazone NNN-donor ligands, which can be derived from this compound, show promising catalytic activity in olefin oxidation. This suggests potential applications in industrial catalysis processes (Ghorbanloo et al., 2017).

Kinetic Resolution Studies

Racemic 1-heteroarylethanols, including compounds similar to this compound, have been studied for their kinetic resolution. These studies are crucial in understanding the selective acylation processes, which can have significant implications in pharmaceutical synthesis (Toșa et al., 2008).

Antihyperglycemic Activity

Some this compound derivatives have been synthesized and shown to exhibit antihyperglycemic activity. This suggests potential pharmaceutical applications, particularly in the treatment of diabetes (Imran et al., 2009).

Enzymatic Kinetic Resolution

Studies on the kinetic resolution of furylbenzthiazole-2-yl-ethanols, similar to this compound, reveal a high degree of stereoselectivity when using certain biocatalysts. These studies provide insights into enzymatic processes which can be applied in stereochemical synthesis (Bencze et al., 2010).

Antimicrobial Activity

Various thiazolyl-1,2,3-triazolyl-alcohol derivatives, structurally related to this compound, have shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Jagadale et al., 2020).

Mechanism of Action

While the precise mode of action of 1-Thiazol-2-yl-ethanol is not known, thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

1-Thiazol-2-yl-ethanol is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thiazole derivatives have been used in the development of various drugs and biologically active agents . They have potential applications in the treatment of various diseases, including Parkinson’s disease . Further studies are needed to confirm their binding with human receptors for the design and development of potent antagonists .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLXXDUJXUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-30-7
Record name 1-(1,3-thiazol-2-yl)ethan-1-ol
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